molecular formula C13H12N4O3 B2608647 N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide CAS No. 893769-73-8

N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide

Cat. No.: B2608647
CAS No.: 893769-73-8
M. Wt: 272.264
InChI Key: QQZIACIJEQLYAO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a cyclopropyl group, an imidazole ring, and a nitro group attached to a benzamide core

Scientific Research Applications

Chemistry

N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for the treatment of certain diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-nitrobenzoic acid with cyclopropylamine under suitable conditions to form N-cyclopropyl-4-nitrobenzamide.

    Introduction of the Imidazole Ring: The next step involves the introduction of the imidazole ring. This can be achieved by reacting N-cyclopropyl-4-nitrobenzamide with imidazole in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide can undergo reduction to form the corresponding amine.

    Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Reduction: Formation of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-aminobenzamide.

    Substitution: Various substituted imidazole derivatives.

    Oxidation: Oxidized derivatives of the cyclopropyl group.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitro group can participate in redox reactions, affecting cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(1H-imidazol-1-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclopropyl-4-(1H-imidazol-1-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    N-cyclopropyl-4-(1H-imidazol-1-yl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl group, imidazole ring, and nitro group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-4-imidazol-1-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-13(15-10-2-3-10)9-1-4-11(12(7-9)17(19)20)16-6-5-14-8-16/h1,4-8,10H,2-3H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZIACIJEQLYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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